

Spectroscopic and Mechanistic Analysis of cis-2,3-Dimethyloxirane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of cis-2,3-dimethyloxirane, a key epoxide intermediate. Detailed experimental protocols for acquiring spectroscopic data are presented, alongside an examination of its characteristic ring-opening reactions. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for cis-2,3-dimethyloxirane, providing a quantitative basis for its identification and characterization.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts for cis-2,3-dimethyloxirane

Protons	Chemical Shift (δ) in ppm	Multiplicity
СНз	1.25	Doublet
СН	2.85	Quartet

Note: Specific coupling constants (J values) may vary depending on the solvent and spectrometer frequency.



¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for cis-2,3-dimethyloxirane[1]

Carbon Atom	Chemical Shift (δ) in ppm	
СНз	~17	
СН	~51	

Note: These are approximate values and can vary based on experimental conditions.[2]

Infrared (IR) Spectroscopy Data

Table 3: Principal Infrared Absorption Bands for cis-2,3-dimethyloxirane

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980	Strong	C-H stretch (alkane)
~1460	Medium	C-H bend (alkane)
~1250	Strong	C-O-C stretch (epoxide ring)
~850	Medium	Epoxide ring breathing

Note: The IR spectrum of 2,3-dimethyloxirane is available from the Coblentz Society, Inc. collection through the NIST WebBook, though a digitized version is not currently available.[3]

Mass Spectrometry Data

Table 4: Key Mass Spectrometry Peaks (Electron Ionization) for cis-2,3-dimethyloxirane



m/z	Relative Intensity	Possible Fragment
72	Moderate	[M] ⁺ (Molecular Ion)
57	High	[M - CH ₃]+
43	High	[CH₃CO]+
29	Moderate	[CHO]+

Note: The mass spectrum is available in the NIST WebBook.

Experimental Protocols

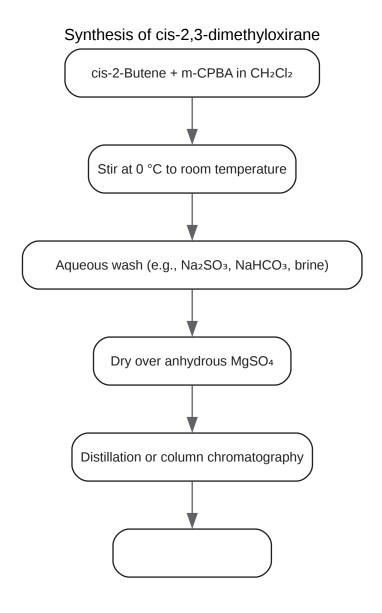
Detailed methodologies for obtaining the spectroscopic data presented above are outlined below. These protocols are designed to provide a starting point for researchers and can be adapted based on available instrumentation and specific experimental goals.

Synthesis of cis-2,3-dimethyloxirane

A common method for the synthesis of cis-2,3-dimethyloxirane is the epoxidation of cis-2-butene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Workflow for the Synthesis of cis-2,3-dimethyloxirane:





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Caption: Workflow for the synthesis of cis-2,3-dimethyloxirane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-20 mg of cis-2,3-dimethyloxirane in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
- ¹H NMR Acquisition:



- Obtain a standard one-dimensional ¹H spectrum.
- Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Obtain a proton-decoupled ¹³C spectrum.
 - Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy

For a neat liquid sample like cis-2,3-dimethyloxirane, the thin-film method is appropriate.

- Sample Preparation: Place one to two drops of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).
- Cell Assembly: Gently place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film.
- Data Acquisition:
 - Place the assembled salt plates into the sample holder of an FTIR spectrometer.
 - Acquire a background spectrum of the empty beam.
 - Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
 - The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Electron ionization (EI) coupled with gas chromatography (GC) is a standard method for the analysis of volatile small molecules like cis-2,3-dimethyloxirane.

• Sample Preparation: Prepare a dilute solution of cis-2,3-dimethyloxirane in a volatile organic solvent (e.g., dichloromethane or diethyl ether).



· GC Separation:

- Inject a small volume (e.g., 1 μL) of the sample solution into the GC.
- Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the components of the sample.
- Employ a temperature program that allows for the elution of the analyte.

MS Detection:

- The eluent from the GC is introduced into the ion source of the mass spectrometer.
- Generate ions using a standard electron ionization energy (typically 70 eV).
- Scan a mass range appropriate for the expected molecular weight (e.g., m/z 10-100).

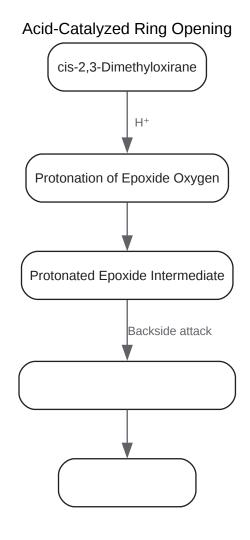
Signaling Pathways and Logical Relationships

cis-2,3-Dimethyloxirane is a reactive intermediate that undergoes ring-opening reactions under both acidic and basic conditions. These reactions are fundamental in organic synthesis and can be illustrative of epoxide reactivity in biological systems.

Acid-Catalyzed Ring Opening

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks one of the electrophilic ring carbons.





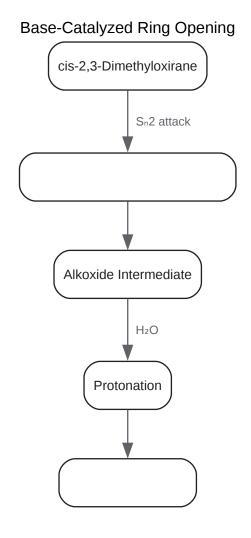
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Caption: Mechanism of acid-catalyzed ring opening of cis-2,3-dimethyloxirane.[4][5][6][7]

Base-Catalyzed Ring Opening

In the presence of a strong nucleophile under basic or neutral conditions, the ring opening proceeds via an S_n2 mechanism, with the nucleophile attacking the less sterically hindered carbon. For the symmetrical cis-2,3-dimethyloxirane, attack can occur at either carbon.[8][9][10]





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Caption: Mechanism of base-catalyzed ring opening of cis-2,3-dimethyloxirane.[8][9][10]

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